molecular formula C25H20O3S B4890973 diphenyl[2-(phenylsulfonyl)phenyl]methanol

diphenyl[2-(phenylsulfonyl)phenyl]methanol

Cat. No. B4890973
M. Wt: 400.5 g/mol
InChI Key: LOCOLSQAWOQOKG-UHFFFAOYSA-N
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Description

Diphenyl[2-(phenylsulfonyl)phenyl]methanol, also known as DPSPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPSPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 400.49 g/mol.

Mechanism of Action

The mechanism of action of diphenyl[2-(phenylsulfonyl)phenyl]methanol is not fully understood, but it is believed to involve the inhibition of protein kinases. diphenyl[2-(phenylsulfonyl)phenyl]methanol has been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and differentiation. diphenyl[2-(phenylsulfonyl)phenyl]methanol may also interact with other cellular proteins and affect their function.
Biochemical and Physiological Effects
diphenyl[2-(phenylsulfonyl)phenyl]methanol has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cell culture studies, diphenyl[2-(phenylsulfonyl)phenyl]methanol has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer and prostate cancer cells. diphenyl[2-(phenylsulfonyl)phenyl]methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal studies, diphenyl[2-(phenylsulfonyl)phenyl]methanol has been shown to reduce tumor growth and metastasis in mouse models of breast cancer and melanoma.

Advantages and Limitations for Lab Experiments

Diphenyl[2-(phenylsulfonyl)phenyl]methanol has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified to high purity. diphenyl[2-(phenylsulfonyl)phenyl]methanol has also been shown to have low toxicity in vitro and in vivo. However, diphenyl[2-(phenylsulfonyl)phenyl]methanol has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in aqueous systems. diphenyl[2-(phenylsulfonyl)phenyl]methanol also has limited solubility in some organic solvents, which can affect its ability to dissolve in certain reaction mixtures.

Future Directions

There are several future directions for research on diphenyl[2-(phenylsulfonyl)phenyl]methanol. One area of interest is the development of diphenyl[2-(phenylsulfonyl)phenyl]methanol as a potential therapeutic agent for cancer. Further studies are needed to investigate the mechanism of action of diphenyl[2-(phenylsulfonyl)phenyl]methanol and its effects on cancer cells in vivo. Another area of interest is the use of diphenyl[2-(phenylsulfonyl)phenyl]methanol as a building block in the synthesis of organic semiconductors. Further studies are needed to optimize the synthesis of diphenyl[2-(phenylsulfonyl)phenyl]methanol-based semiconductors and to investigate their properties in electronic devices. Additionally, diphenyl[2-(phenylsulfonyl)phenyl]methanol may have potential applications in other fields, such as materials science and catalysis, which warrant further investigation.

Synthesis Methods

The synthesis of diphenyl[2-(phenylsulfonyl)phenyl]methanol involves the reaction of 4-bromo-1,1'-biphenyl with phenylsulfonyl chloride in the presence of a base to form 4-(phenylsulfonyl)biphenyl. This intermediate is then reacted with benzaldehyde in the presence of a reducing agent, such as sodium borohydride, to yield diphenyl[2-(phenylsulfonyl)phenyl]methanol. The purity of diphenyl[2-(phenylsulfonyl)phenyl]methanol can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Diphenyl[2-(phenylsulfonyl)phenyl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, diphenyl[2-(phenylsulfonyl)phenyl]methanol has been investigated as a potential inhibitor of protein kinases, which are involved in the regulation of cell growth and differentiation. diphenyl[2-(phenylsulfonyl)phenyl]methanol has also been studied for its potential use as a building block in the synthesis of organic semiconductors, which have applications in electronic devices such as solar cells and field-effect transistors.

properties

IUPAC Name

[2-(benzenesulfonyl)phenyl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O3S/c26-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)23-18-10-11-19-24(23)29(27,28)22-16-8-3-9-17-22/h1-19,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCOLSQAWOQOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzenesulfonyl)phenyl]-diphenylmethanol

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